1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

Catalog No.
S1538082
CAS No.
10124-62-6
M.F
C6H18O2Si2
M. Wt
178.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

CAS Number

10124-62-6

Product Name

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

IUPAC Name

methoxy-[methoxy(dimethyl)silyl]-dimethylsilane

Molecular Formula

C6H18O2Si2

Molecular Weight

178.38 g/mol

InChI

InChI=1S/C6H18O2Si2/c1-7-9(3,4)10(5,6)8-2/h1-6H3

InChI Key

CWGBHCIGKSXFED-UHFFFAOYSA-N

SMILES

CO[Si](C)(C)[Si](C)(C)OC

Canonical SMILES

CO[Si](C)(C)[Si](C)(C)OC

The exact mass of the compound 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is a functionalized organosilicon compound featuring two key reactive sites: two hydrolyzable methoxy groups (Si-OMe) and one cleavable silicon-silicon bond (Si-Si). This structure allows it to act as both a precursor for materials requiring Si-O bond formation, such as in sol-gel processes, and as a source of silyl moieties in organic synthesis and materials science. [REFS-1, REFS-2] Its identity as a liquid with a density of approximately 0.859 g/mL at 25°C makes it suitable for various solution-based processing and formulation workflows.

Direct substitution of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane with its non-functionalized analog, hexamethyldisilane (Si2Me6), will lead to process failure in applications requiring hydrolytic reactivity. Hexamethyldisilane is hydrolytically stable and non-polar, serving primarily as a source of trimethylsilyl groups via Si-Si bond cleavage. [1] In contrast, the methoxy groups of the target compound are designed for controlled hydrolysis to form silanol intermediates and subsequently stable Si-O-Si networks. [2] This reactivity is fundamental for its use as a precursor for silica-based materials, surface modification, and as a crosslinking agent in certain polymer systems, roles for which hexamethyldisilane is chemically unsuited.

Accelerated Hydrolytic Reactivity for Enhanced Processability in Sol-Gel and Coating Formulations

The rate of hydrolysis is a critical process parameter in the formation of silica-based materials from alkoxysilane precursors. Methoxy-substituted silanes exhibit significantly faster hydrolysis rates compared to their ethoxy counterparts, enabling shorter processing times and lower curing temperatures. Under comparable conditions, methoxysilanes hydrolyze at 6 to 10 times the rate of ethoxysilanes, a crucial factor for optimizing production throughput and energy consumption. [1] This positions 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane as a more process-efficient choice over analogous diethoxy- or other higher alkoxy-disilanes for applications dependent on rapid and controlled hydrolysis and condensation.

Evidence DimensionRelative Hydrolysis Rate
Target Compound DataClass: Methoxysilane (Fast)
Comparator Or BaselineClass: Ethoxysilane (Slow)
Quantified Difference600% to 1000% faster hydrolysis for methoxy vs. ethoxy group
ConditionsAqueous solution, general acid or base catalyzed conditions.

Faster hydrolysis directly translates to reduced cycle times and energy costs in manufacturing processes for coatings, binders, and other silica-based materials.

Distinct Electrochemical Properties Tailored for Use as a Sacrificial Electrolyte Additive

In applications like lithium-ion batteries, the oxidation potential of an electrolyte additive is critical for forming a stable solid electrolyte interphase (SEI) on the cathode without interfering with normal cell charging. [1] The introduction of two electron-withdrawing methoxy groups fundamentally lowers the oxidation potential of the Si-Si bond in 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane compared to the per-alkylated Hexamethyldisilane (HMDSi). While HMDSi is electrochemically stable under typical battery operating voltages, the lower oxidation potential of the target compound allows it to be preferentially oxidized, forming a protective film. This functional difference makes it a candidate for SEI-forming additives, a role for which the more stable HMDSi is unsuitable.

Evidence DimensionRelative Oxidation Potential
Target Compound DataLower (due to electron-withdrawing OMe groups)
Comparator Or BaselineHexamethyldisilane (Higher, more stable)
Quantified DifferenceQualitatively significant shift to a less positive potential, enabling preferential oxidation.
ConditionsStandard electrolyte solution in a lithium-ion battery electrochemical cell.

This specific electrochemical behavior enables its use as a functional additive to improve battery performance and lifetime, a task for which a generic, more stable disilane is not viable.

Bifunctional Reactivity Enabling Advanced Polymer and Material Synthesis

This compound offers two distinct modes of reactivity, a capability not present in simpler substitutes. The Si-Si bond can participate in reactions like palladium-catalyzed bis(silylation) of alkynes, while the Si-OMe groups remain available for subsequent hydrolysis-based crosslinking. This bifunctionality is a key differentiator from both Hexamethyldisilane, which lacks hydrolyzable groups, and monomeric alkoxysilanes (e.g., dimethoxydimethylsilane), which lack the cleavable Si-Si bond. This allows for multi-step, one-pot syntheses where both functionalities can be leveraged sequentially to create complex material architectures, such as crack-free sol-gel materials derived from bis(silylated) aromatics.

Evidence DimensionAvailable Reactive Sites
Target Compound Data2 (Si-Si cleavage and Si-OMe hydrolysis)
Comparator Or BaselineHexamethyldisilane (1 site: Si-Si cleavage); Dimethoxydimethylsilane (1 site type: Si-OMe hydrolysis)
Quantified DifferenceProvides orthogonal reactivity pathways unavailable in simpler analogs.
ConditionsOrganic and organometallic synthesis; sol-gel processing.

Access to two distinct reactive functionalities in a single molecule enables more efficient synthesis routes for advanced polymers and hybrid organic-inorganic materials.

Formulation of Sacrificial Additives in High-Performance Electrolytes

Where a specific oxidation potential is required to form a protective SEI layer on a cathode surface, this compound is a rational choice. Its methoxy groups tune the electrochemistry of the Si-Si bond, allowing for preferential decomposition at a desired voltage, a mechanism crucial for enhancing the stability and cycle life of lithium-ion batteries. [1]

Rapid-Curing Precursor for Sol-Gel Derived Coatings and Binders

In manufacturing settings where process efficiency is paramount, the rapid hydrolysis rate of this methoxy-disilane makes it the right choice over ethoxy or higher alkoxy analogs. It enables faster gelation and curing times for producing thin films, protective coatings, and inorganic binders, reducing energy consumption and increasing throughput. [2]

Synthesis of Functionalized Polysiloxane Networks

For creating advanced materials that require both an inorganic polysiloxane backbone and specific organic functionalities, this compound serves as an ideal bifunctional building block. Its use in metal-catalyzed reactions to incorporate the disilane unit into an organic structure, followed by hydrolysis of the methoxy groups to build the polysiloxane network, is a key application pathway.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

Dates

Last modified: 08-15-2023

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